molecular formula C16H14INO2S B4149653 2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole

2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole

Cat. No.: B4149653
M. Wt: 411.3 g/mol
InChI Key: IIDRVGWEWVNCII-UHFFFAOYSA-N
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Description

2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethoxy-3-iodo-5-methoxyaniline.

    Formation of Benzothiazole Ring: The aniline derivative undergoes cyclization with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the benzothiazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiazole ring.

    Coupling Reactions: The ethoxy and methoxy groups can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-ethoxy-3-azido-5-methoxyphenyl)-1,3-benzothiazole.

Scientific Research Applications

2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodo group can enhance its binding affinity through halogen bonding, while the ethoxy and methoxy groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxy-3-iodo-5-methoxyphenyl)-2-propenoic acid
  • (2E)-3-(4-ethoxy-3-iodo-5-methoxyphenyl)acrylic acid
  • 1-(4-ethoxy-3-iodo-5-methoxyphenyl)-N-methylmethanamine

Uniqueness

2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethoxy-3-iodo-5-methoxyphenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2S/c1-3-20-15-11(17)8-10(9-13(15)19-2)16-18-12-6-4-5-7-14(12)21-16/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDRVGWEWVNCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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